3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C23H21N3O and its molecular weight is 355.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis :
- Enaminonitriles, including derivatives of benzamide, are crucial in the synthesis of various heterocyclic compounds like pyrazole, pyridine, and pyrimidine. These compounds have a wide range of applications in medicinal and synthetic chemistry (Fadda et al., 2012).
Synthetic Chemistry and Potential Biological Activities :
- The synthesis of novel compounds with pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and thiazolo[3,2-a]benzimidazole moieties, which are derivatives of benzamide-like compounds, has been reported. These compounds are of interest due to their potential biological activities, including antimicrobial effects (Abdel‐Aziz et al., 2008).
Capillary Electrophoresis in Quality Control :
- Benzamide derivatives are used in the capillary electrophoretic separation of various substances. This application is significant in the quality control of pharmaceutical compounds (Ye et al., 2012).
Cytotoxicity Studies in Drug Discovery :
- Certain pyridine, pyrimidine, pyrazole, and isoxazole derivatives, which are related to benzamide structures, have been synthesized and evaluated for their cytotoxic activity. This research is integral to the discovery of new anticancer drugs (Mansour et al., 2020).
Microwave-mediated Synthesis in Organic Chemistry :
- The microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, which involve benzamide derivatives, is an important process in organic chemistry. This method enhances the efficiency of synthesizing complex organic compounds (Darweesh et al., 2016).
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine moiety, which this compound contains, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.
Mode of Action
For instance, as a CDK inhibitor, it could halt cell cycle progression, leading to cell growth arrest .
Biochemical Pathways
Given its potential targets, it could impact pathways related to cell cycle regulation, neuronal signaling, and muscle contraction .
Result of Action
Based on its potential targets, it could lead to cell growth arrest (as a cdk inhibitor), altered neuronal signaling (as a gaba a receptor modulator), or modified muscle contraction (as a calcium channel blocker) .
Properties
IUPAC Name |
3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-15-6-7-19(13-17(15)3)23(27)24-20-10-8-18(9-11-20)21-14-26-12-4-5-16(2)22(26)25-21/h4-14H,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPLQNUOAZPXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.